3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Description
Chemical Structure and Properties 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid (IUPAC name: (2E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid) is a cinnamic acid derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring. The prop-2-enoic acid moiety (CH₂=CHCOOH) is conjugated to the aromatic system, imparting distinct electronic and steric properties.
Synthesis and Applications The compound is synthesized via organometallic reactions, such as the addition of (2-methoxy-4-(trifluoromethyl)phenyl)lithium to aldehydes, followed by oxidation with IBX (2-iodoxybenzoic acid) in dimethyl sulfoxide (DMSO) . It serves as a key intermediate in the synthesis of marine natural products like marinopyrrole derivatives, which exhibit antibiotic and antitumor activities .
Properties
IUPAC Name |
(E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-8(11(12,13)14)4-2-7(9)3-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCJMKSOPUUFDP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Organometallic Addition and Oxidation
Based on recent synthesis reports, a prominent method involves the organometallic addition of (2-methoxy-4-(trifluoromethyl)phenyl)lithium to aldehyde intermediates, followed by oxidation:
- Step 1: Preparation of the organolithium reagent via lithiation of 2-methoxy-4-(trifluoromethyl)benzene.
- Step 2: Addition of this reagent to a suitable aldehyde or ketone, forming a secondary alcohol intermediate.
- Step 3: Oxidation of the alcohol to the corresponding acid using oxidants such as IBX or potassium permanganate.
This route is favored for its high regioselectivity and yield, especially when optimized with inert atmospheres and controlled temperatures.
Knoevenagel Condensation
A classical approach involves the condensation of 2-methoxy-4-(trifluoromethyl)benzaldehyde with malonic acid derivatives:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Benzaldehyde + Malonic acid | Reflux in ethanol with piperidine | Forms cinnamic acid derivative via Knoevenagel condensation |
| 2 | Purification | Recrystallization | Achieves high purity (>98%) |
This method is scalable and suitable for industrial production, especially when combined with continuous flow systems.
Multi-Step Synthesis via Intermediates
Patented methods describe multi-step syntheses involving:
- Conversion of methyl isoxazole derivatives into amides.
- Reaction of acid chlorides derived from methylisoxazole-4-carboxylic acid with 4-(trifluoromethyl)aniline.
- Final acid formation via hydrolysis or decarboxylation steps.
These pathways are detailed in patent literature, emphasizing controlled reaction conditions and purification techniques to obtain high-purity crystalline forms.
Key Reaction Conditions and Parameters
| Reaction Step | Reagents | Solvents | Temperature | Remarks |
|---|---|---|---|---|
| Organometallic addition | Lithium reagents | Anhydrous THF or diethyl ether | -78°C to room temp | Requires inert atmosphere for stability |
| Oxidation | IBX, KMnO₄ | DMSO, water | Room temperature | Controlled to prevent overoxidation |
| Knoevenagel condensation | Malonic acid, base | Ethanol, pyridine | 60–80°C | Reflux conditions optimize yield |
| Crystallization | Anti-solvent (water, alcohols) | - | 10–25°C | For crystalline form stability |
Purification and Crystalline Form Production
Purification is critical for pharmaceutical applications:
- Recrystallization: Using solvents like ethanol, methanol, or mixtures to isolate pure compound.
- Chromatography: HPLC methods confirm purity (>98%) and stereochemistry.
- Crystalline Form Control: Patented processes involve cooling, anti-solvent addition, and filtration to produce stable crystalline form-M, which exhibits desirable stability at room temperature.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Organometallic Addition | 2-methoxy-4-(trifluoromethyl)benzene | Lithium reagent | THF | -78°C to RT | 65–75% | High regioselectivity |
| Knoevenagel Condensation | 2-methoxy-4-(trifluoromethyl)benzaldehyde | Malonic acid, base | Ethanol | 60–80°C | 70–80% | Suitable for scale-up |
| Multi-step via Acid Chloride | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | DMF, methylene chloride | 55–60°C | 60–70% | Produces crystalline form |
Research Findings and Notable Observations
- Industrial scalability: Knoevenagel condensation combined with continuous flow technology enhances yield and reduces production time.
- Purity and stability: Crystalline form-M, obtained via controlled cooling and anti-solvent addition, exhibits enhanced stability, crucial for pharmaceutical formulations.
- Reaction optimization: Temperature control during organometallic addition and oxidation significantly influences yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated derivatives of the original compound.
Substitution: Results in halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and modifications, making it valuable in organic synthesis.
- Analytical Chemistry : It is utilized as a standard in analytical techniques, aiding in the calibration and validation of methods used to analyze similar compounds.
Biology
- Biochemical Interactions : Research indicates that 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid interacts with key enzymes and proteins, influencing various biological processes. For instance, it has been shown to modulate the activity of NF-kB, a crucial regulator of immune responses.
- Cell Signaling Modulation : The compound affects cellular signaling pathways, which can lead to alterations in gene expression and metabolic processes.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness in inhibiting bacterial and fungal growth. The following table summarizes its antimicrobial activity:
| Microorganism | Inhibition Zone (mm) | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Candida albicans | 12 | 30 |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
Research has evaluated the anticancer effects of this compound against several cancer cell lines. The following table presents the IC50 values for different types of cancer:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 22.6 |
| HeLa (Cervical Cancer) | 36.8 |
| K562 (Leukemia) | 31.7 |
These findings indicate that the compound can selectively inhibit cancer cell proliferation while sparing normal cells, highlighting its therapeutic potential.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.
Pharmaceutical Development
Given its diverse biological activities, 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is being explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Material Science
The compound's unique chemical properties also lend themselves to applications in material science, where it can be used in developing novel materials or as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways: It may inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly influence reactivity, solubility, and bioactivity.
Key Observations :
Physicochemical Properties
Note: The trifluoromethyl group increases LogP (lipophilicity), while methoxy groups improve solubility in organic solvents.
Comparative Bioactivity Studies
- Antimicrobial Activity: Marinopyrroles derived from the target compound show IC₅₀ values <1 μM against MRSA, outperforming non-fluorinated analogs .
- Enzyme Inhibition: Fluorinated cinnamic acids (e.g., 4-Fluoro-3-CF₃ analog) inhibit COX-2 with 10-fold higher potency than non-fluorinated versions due to improved binding affinity .
Biological Activity
3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its unique chemical structure and potential biological activities. This compound is characterized by the presence of a trifluoromethyl group and a methoxy group, which significantly influence its reactivity and interactions within biological systems.
Chemical Structure and Properties
The molecular formula of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid is . Its structure includes a propenoic acid moiety, making it part of the α,β-unsaturated carboxylic acids, which are known for their biological significance and reactivity in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular signaling pathways. It may interact with specific proteins or enzymes, influencing metabolic pathways and cellular responses. Notably, it has been implicated in the modulation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a critical regulator in immune responses.
Potential Molecular Targets
- Enzymatic Interactions : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
- Protein Binding : The trifluoromethyl group enhances lipid solubility and membrane permeability, facilitating interactions with protein targets .
Anti-inflammatory Properties
Research indicates that 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines.
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The presence of the trifluoromethyl group is believed to enhance its antimicrobial efficacy due to increased metabolic stability and interaction with bacterial membranes .
Case Studies and Research Findings
- Inhibition of COX Enzymes : In a study evaluating the inhibitory effects on COX-2, 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid demonstrated moderate inhibition with an IC50 value indicating effective dosage levels for potential therapeutic applications .
- Cytotoxicity Against Cancer Cells : The compound was tested for cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). Results indicated that it could induce cell death in a concentration-dependent manner, highlighting its potential as an anticancer agent .
- Molecular Docking Studies : In silico studies have shown that the trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and π–π stacking interactions. These findings suggest that structural modifications can enhance biological activity through improved binding affinity to target sites .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(3-Trifluoromethoxy)phenylprop-2-enoic acid | Trifluoromethoxy group | Enhanced solubility; varied reactivity |
| 3-(4-Fluorophenyl)prop-2-enoic acid | Substituted phenyl ring | Different reactivity profile |
| 3-(2-Methoxyphenyl)prop-2-enoic acid | Lacks trifluoromethyl group | More hydrophilic; reduced biological activity |
| 3-(4-Methoxyphenyl)prop-2-enoic acid | Similar methoxy substitution | Potentially different biological activity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the unique role of the trifluoromethyl group in enhancing the properties of 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid compared to other compounds.
Q & A
Q. What are the recommended synthetic routes for obtaining high-purity 3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 2-methoxy-4-(trifluoromethyl)benzaldehyde and malonic acid under acidic catalysis. Optimization includes:
-
Reaction Conditions : Use anhydrous ethanol as solvent with piperidine as a catalyst at 80°C for 6–8 hours.
-
Purification : Recrystallization from ethanol/water (1:3 v/v) yields >98% purity (HPLC) .
-
Key Quality Control : Confirm stereochemistry (E/Z isomerism) via -NMR (δ 6.3–7.8 ppm for olefinic protons) and FT-IR (C=O stretch at ~1680 cm) .
Table 1 : Key Synthetic Parameters
Parameter Value/Description Starting Material 2-Methoxy-4-(trifluoromethyl)benzaldehyde Catalyst Piperidine Solvent Anhydrous ethanol Purity (HPLC) >98% Yield 65–75%
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Control : Use fume hoods and monitor airborne concentrations (OSHA PEL: 5 mg/m³ for particulates) .
- PPE : Nitrile gloves, lab coats, and safety goggles. Contaminated clothing must be removed immediately and laundered separately .
- Storage : Store in airtight containers at 2–8°C, protected from light. Avoid contact with oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., aspirin for anti-inflammatory studies).
- Impurity Profiling : Conduct LC-MS to identify trace byproducts (e.g., decarboxylated derivatives) that may interfere with bioactivity .
- Dose-Response Curves : Establish EC values across multiple replicates to account for variability .
Q. What computational approaches predict the electronic effects of the trifluoromethyl and methoxy substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can model substituent effects:
-
Electrostatic Potential Maps : The -CF group enhances electrophilicity at the α,β-unsaturated carbonyl, while -OCH donates electron density via resonance.
-
Reactivity Descriptors : Fukui indices () identify nucleophilic attack sites, critical for understanding Michael addition reactivity .
Table 2 : Substituent Effects on Reactivity
Substituent Hammett σ Impact on Reactivity -CF +0.54 Increases electrophilicity -OCH -0.27 Stabilizes via resonance donation
Q. How does this compound perform in structure-activity relationship (SAR) studies for anti-inflammatory applications?
- Methodological Answer :
- Core Modifications : Replace the α,β-unsaturated carbonyl with ester groups to reduce cytotoxicity while retaining COX-2 inhibition.
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to enhance binding affinity (IC improved from 12 μM to 3.8 μM) .
- In Vivo Validation : Use murine collagen-induced arthritis models with dose ranges of 10–50 mg/kg/day .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
